(R)-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-((S)-1-cyclohexylethyl)pyrrolidine-1-carboxamide
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Overview
Description
®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-((S)-1-cyclohexylethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a chlorobenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-((S)-1-cyclohexylethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl group, and finally the formation of the pyrrolidine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions could target the triazole ring or the chlorobenzyl group.
Substitution: The chlorobenzyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents. The presence of the chlorobenzyl group may enhance its binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, such compounds may be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chlorobenzyl group are likely key to its binding interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-((S)-1-cyclohexylethyl)pyrrolidine-1-carboxamide
- ®-2-(4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-((S)-1-cyclohexylethyl)pyrrolidine-1-carboxamide
- ®-2-(4-(4-bromobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-((S)-1-cyclohexylethyl)pyrrolidine-1-carboxamide
Uniqueness
The uniqueness of ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-((S)-1-cyclohexylethyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
1140490-47-6 |
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Molecular Formula |
C23H32ClN5O |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
(2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-N-[(1S)-1-cyclohexylethyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H32ClN5O/c1-16(19-7-4-3-5-8-19)25-23(30)28-14-6-9-21(28)22-27-26-17(2)29(22)15-18-10-12-20(24)13-11-18/h10-13,16,19,21H,3-9,14-15H2,1-2H3,(H,25,30)/t16-,21+/m0/s1 |
InChI Key |
WAIQWZOXGVCPLU-HRAATJIYSA-N |
Isomeric SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3C(=O)N[C@@H](C)C4CCCCC4 |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3C(=O)NC(C)C4CCCCC4 |
Origin of Product |
United States |
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